2-Methylindeno[1,2-b]pyrrol-4(1H)-one
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Overview
Description
2-Methylindeno[1,2-b]pyrrol-4(1H)-one is a heterocyclic compound that features a fused indene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one typically involves the condensation of indene derivatives with pyrrole under specific conditions. One common method includes the use of catalysts such as Amberlyst 15 to facilitate the reaction . The reaction conditions often involve heating the reactants in a suitable solvent to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylindeno[1,2-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromosuccinimide, leading to the formation of polymers.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various halogenating agents and nucleophiles under controlled temperatures.
Major Products Formed
Oxidation: Formation of dark blue polymers.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted indeno-pyrrole derivatives.
Scientific Research Applications
2-Methylindeno[1,2-b]pyrrol-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
4H-Thieno[3,2-b]pyrrole: Shares the pyrrole ring but has a different fused ring system.
Uniqueness
2-Methylindeno[1,2-b]pyrrol-4(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to form polymers and its potential therapeutic applications set it apart from other similar compounds .
Biological Activity
2-Methylindeno[1,2-b]pyrrol-4(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a fused indene and pyrrole ring system. Its synthesis often involves multi-step processes that may include cyclization reactions and modifications of existing pyrrole derivatives. Various synthetic routes have been explored to enhance yield and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds can exhibit significant antimicrobial properties against various bacterial strains. For instance, certain pyrrole derivatives have been reported to inhibit the growth of resistant strains of Escherichia coli .
- Antioxidant Properties : The compound has demonstrated free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. This activity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
- Enzyme Inhibition : Some studies highlight the potential of this compound as an inhibitor of key enzymes involved in metabolic pathways. For example, its derivatives have been evaluated for tyrosinase inhibition, which is relevant in treating hyperpigmentation disorders .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Tyrosinase Inhibition : The compound's structure allows it to bind effectively to the active site of tyrosinase, thereby inhibiting its activity. This mechanism is particularly useful in cosmetic applications aimed at reducing melanin production.
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial survival.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Properties
CAS No. |
112807-60-0 |
---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methyl-1H-indeno[1,2-b]pyrrol-4-one |
InChI |
InChI=1S/C12H9NO/c1-7-6-10-11(13-7)8-4-2-3-5-9(8)12(10)14/h2-6,13H,1H3 |
InChI Key |
FFIHFMMKEAYUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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